molecular formula C18H15Cl2N3OS B2722205 N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-20-3

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2722205
CAS No.: 332373-20-3
M. Wt: 392.3
InChI Key: XFWQJHSHPIYXOJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has chlorophenyl groups attached to it, which are aromatic rings with a chlorine atom attached, and a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R-NH2).


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by subsequent reactions to introduce the chlorophenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the various substituents adding complexity to the structure. The presence of the nitrogen atoms in the ring, the chlorine atoms on the phenyl rings, and the oxygen atom in the carboxamide group would all contribute to the compound’s polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The chlorophenyl groups might undergo nucleophilic aromatic substitution reactions, and the carboxamide group could participate in various reactions involving the carbonyl or the amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in various solvents would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Potential Biological Activities

The synthesis of derivatives of N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been documented, demonstrating their potential as biological agents. For instance, Akbari et al. (2008) synthesized new compounds through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The compounds were evaluated for their antimicrobial activities, with some showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Antimicrobial Activity

Further emphasizing the biological relevance, Gein et al. (2015) demonstrated that the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl ester of chloroacetic acid leads to compounds exhibiting antimicrobial activity. This finding underlines the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).

Catalysis in Synthesis

Research by Gein et al. (2018) highlights the catalytic role of sodium hydrogen sulfate in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This process underscores the utility of these compounds in facilitating efficient synthetic routes in the presence of nontoxic, inexpensive catalysts (Gein et al., 2018).

Spectroscopic and Thermal Properties

Vyas et al. (2013) explored the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals. Their study provides insight into the physical properties of these compounds, suggesting their potential application in various technological fields (Vyas et al., 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of novel pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential as therapeutic agents .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWQJHSHPIYXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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